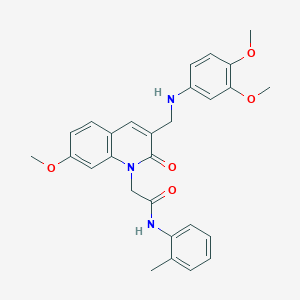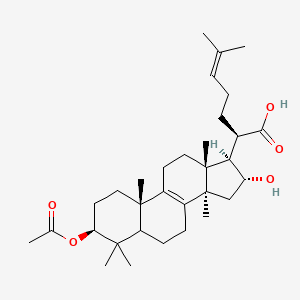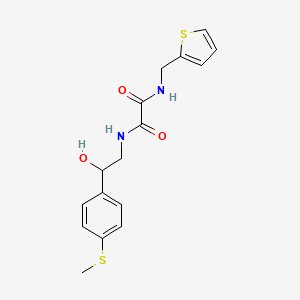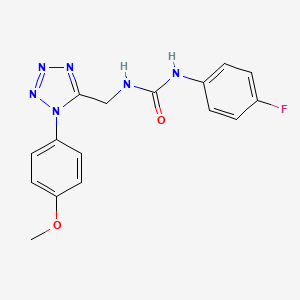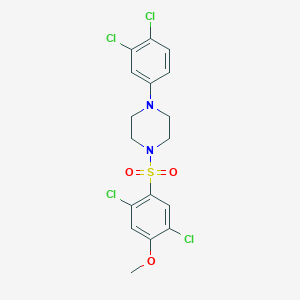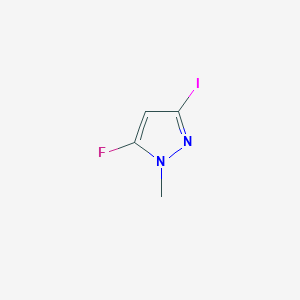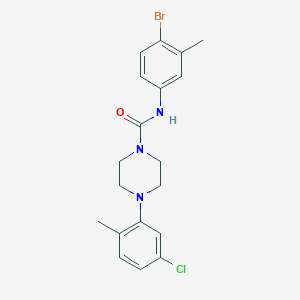
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-bromo-3-methylphenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-bromo-3-methylphenyl)formamide, otherwise known as 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is composed of two aromatic rings, a piperazine ring, and an amide functional group. This unique structure gives 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide a variety of properties that have been explored in recent years, leading to its increasing popularity in the scientific community.
Wissenschaftliche Forschungsanwendungen
4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide has been studied extensively in recent years due to its unique structure and wide range of applications. It has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of inhibitors of the human immunodeficiency virus (HIV) and other viruses, as well as in the synthesis of antifungal and antibacterial agents. Furthermore, it has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as HIV-1 protease, which is involved in the replication of the virus. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide have not yet been fully elucidated. However, it has been shown to inhibit the activity of certain enzymes and transcription factors, as well as to induce apoptosis in certain cancer cell lines. Additionally, it has been studied for its potential anti-inflammatory and anti-oxidative effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide in laboratory experiments include its relatively low cost, its availability from many suppliers, and its ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
The potential applications of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide are vast and varied. In the future, it could be studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of inhibitors of HIV and other viruses. Furthermore, it could be studied for its potential anti-inflammatory and anti-oxidative effects. Finally, it could be used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesemethoden
The synthesis of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide is a relatively straightforward process, requiring only three steps. The first step involves the reaction of 4-chloro-2-methylphenylpiperazine with 4-bromo-3-methylphenyl isocyanate in the presence of a base such as potassium carbonate. This reaction yields the desired product, 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide. The second step involves the purification of the product by recrystallization. The third step involves the characterization of the product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-13-3-4-15(21)12-18(13)23-7-9-24(10-8-23)19(25)22-16-5-6-17(20)14(2)11-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDJOLHIQERAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
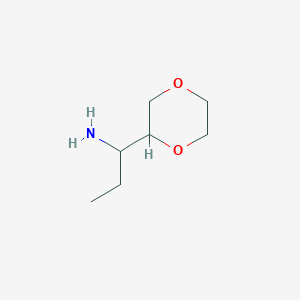
![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
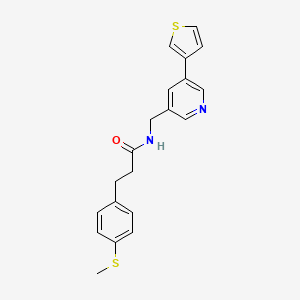
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)
